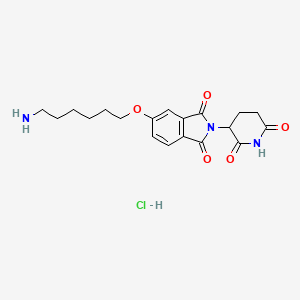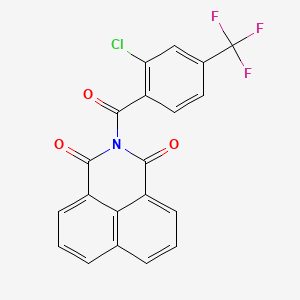
PD-L1-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD-L1-IN-2 is a small molecule inhibitor that targets the interaction between programmed cell death protein 1 (PD-1) and programmed cell death ligand 1 (PD-L1). This interaction is a crucial immune checkpoint pathway that cancer cells exploit to evade the immune system. By inhibiting this pathway, this compound can enhance the immune system’s ability to recognize and destroy cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PD-L1-IN-2 typically involves a series of organic reactions, including multicomponent reactions such as the Groebke-Blackburn-Bienaymé multicomponent reaction. This method allows for the efficient construction of the imidazo[1,2-a]pyridine scaffold, which is a core structure in this compound . The reaction conditions often involve the use of various reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic routes used in laboratory settings. This would require optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
PD-L1-IN-2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of a ketone or aldehyde, while reduction could result in the formation of an alcohol.
Scientific Research Applications
PD-L1-IN-2 has significant applications in scientific research, particularly in the fields of:
Chemistry: Used as a tool to study the PD-1/PD-L1 interaction and develop new inhibitors.
Biology: Helps in understanding the immune evasion mechanisms of cancer cells.
Industry: Could be used in the development of new cancer treatments and diagnostic tools.
Mechanism of Action
PD-L1-IN-2 exerts its effects by binding to PD-L1, preventing its interaction with PD-1. This blockade restores the activity of cytotoxic T cells, allowing them to recognize and kill cancer cells . The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on cancer cells. This interaction is crucial for the immune checkpoint pathway that regulates immune responses.
Comparison with Similar Compounds
PD-L1-IN-2 is unique compared to other PD-1/PD-L1 inhibitors due to its specific structure and binding affinity. Similar compounds include:
CA-170: Another small molecule inhibitor targeting the PD-1/PD-L1 interaction.
Biphenyl derivatives: These compounds also inhibit the PD-1/PD-L1 interaction but have different structural features and pharmacokinetic properties.
Monoclonal antibodies: Such as nivolumab and pembrolizumab, which target the same pathway but are larger molecules with different mechanisms of action.
This compound stands out due to its small molecular size, which allows for better tumor penetration and oral bioavailability compared to monoclonal antibodies .
Properties
Molecular Formula |
C33H38N4O6 |
|---|---|
Molecular Weight |
586.7 g/mol |
IUPAC Name |
tert-butyl N-[3-[[5-[(3,4-dimethoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1-methylimidazol-2-yl]carbamoyl]phenyl]carbamate |
InChI |
InChI=1S/C33H38N4O6/c1-33(2,3)43-32(39)34-24-10-8-9-23(20-24)30(38)36-31-35-26(17-21-11-14-25(40-5)15-12-21)27(37(31)4)18-22-13-16-28(41-6)29(19-22)42-7/h8-16,19-20H,17-18H2,1-7H3,(H,34,39)(H,35,36,38) |
InChI Key |
WCBUHIGCYKSAAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)NC2=NC(=C(N2C)CC3=CC(=C(C=C3)OC)OC)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[[1-[4-(2,9-Dichloro-5,5-dimethyl-6-oxopyrido[2,3-d][1]benzazepin-7-yl)phenyl]-3-fluoroazetidin-3-yl]methylamino]cyclohexane-1-carboxylic acid](/img/structure/B10861409.png)


![sodium;5-[3-(5-sulfanylidene-1-oxa-2-aza-4-azanidacyclopent-2-en-3-yl)phenyl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione](/img/structure/B10861449.png)

![5-Fluoro-N-(3-(morpholinosulfonyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B10861453.png)





